molecular formula C15H12O3 B13694156 9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one CAS No. 6937-90-2

9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one

Cat. No.: B13694156
CAS No.: 6937-90-2
M. Wt: 240.25 g/mol
InChI Key: GCMWRZRNFGLGQA-UHFFFAOYSA-N
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Description

9-Methoxy-2-methyl-3H-benzo[f]chromen-3-one is a coumarin derivative featuring a fused benzochromenone core substituted with a methoxy group at position 9 and a methyl group at position 2. The methoxy group at position 9 likely enhances solubility and modulates electronic properties, while the methyl group at position 2 contributes to steric and electronic effects, influencing reactivity and biological interactions.

Properties

CAS No.

6937-90-2

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

9-methoxy-2-methylbenzo[f]chromen-3-one

InChI

InChI=1S/C15H12O3/c1-9-7-13-12-8-11(17-2)5-3-10(12)4-6-14(13)18-15(9)16/h3-8H,1-2H3

InChI Key

GCMWRZRNFGLGQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC3=C2C=C(C=C3)OC)OC1=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of benzo[f]chromen-3-one derivatives typically involves:

  • Construction of the chromen-3-one (coumarin) core.
  • Introduction of substituents such as methoxy and methyl groups.
  • Cyclization and functional group transformations to achieve the benzo[f]chromen-3-one framework.

The 9-methoxy and 2-methyl substitutions require regioselective control during synthesis, often achieved by starting from appropriately substituted precursors.

Knoevenagel Condensation-Based Approach

One classical approach involves the Knoevenagel condensation of substituted hydroxybenzaldehydes with active methylene compounds, followed by cyclization:

  • For example, starting from 2-hydroxy-3-methoxybenzaldehyde , condensation with acetyl derivatives or Meldrum’s acid derivatives can afford intermediates that cyclize to benzo[f]chromen-3-one structures.
  • This method allows the introduction of the methoxy group at position 9 (corresponding to the 3-methoxy substituent on the benzaldehyde) and methyl groups via acetyl or methyl-substituted reagents.

One-Pot Multi-Component Reactions

A more recent and efficient method is the one-pot three-component condensation involving:

  • β-naphthol,
  • Aryl aldehydes (bearing methoxy substituents),
  • Meldrum’s acid.

This reaction proceeds through initial formation of an arylidene Meldrum’s acid intermediate, Michael addition of β-naphthol, followed by cyclization with elimination of acetone and carbon dioxide to yield 1-aryl-1,2-dihydro-benzo[f]chromen-3-ones.

This method is advantageous for its simplicity, good to excellent yields, and mild conditions, making it suitable for synthesizing methoxy-substituted benzo[f]chromen-3-ones.

Catalytic and Microwave-Assisted Synthesis

  • Microwave-assisted synthesis using catalysts such as ytterbium triflate has been reported for coumarin derivatives closely related to benzo[f]chromen-3-ones.
  • For example, the reaction of acetyl-substituted chromen-2-ones with glyoxalic acid in acidic media under microwave irradiation can afford key intermediates that can be further transformed into benzo[f]chromen-3-one derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

  • Suzuki coupling and Sonogashira coupling reactions have been employed to introduce aryl or alkynyl substituents on the benzo[f]chromen-3-one scaffold.
  • For methoxy-substituted derivatives, starting from halogenated benzo[f]chromen-3-one intermediates, palladium-catalyzed cross-couplings with 4-methoxyphenylboronic acids or 1-ethynyl-4-methoxybenzene enable regioselective introduction of the methoxyphenyl group at position 9.

Detailed Synthetic Procedures and Reaction Conditions

Methodology Starting Materials Reaction Conditions Yield (%) Notes
Knoevenagel Condensation 2-Hydroxy-3-methoxybenzaldehyde + acetyl derivatives Acidic or basic media, reflux, hours 40-70 Followed by cyclization to benzo[f]chromen-3-one core
One-Pot Three-Component Reaction β-Naphthol + 4-methoxybenzaldehyde + Meldrum’s acid DMF or acetic acid, mild heating, few hours 75-90 Efficient, simple, good to excellent yields, easy work-up
Microwave-Assisted Synthesis 3-Acetyl-2H-chromen-2-one + glyoxalic acid Microwave irradiation, ytterbium triflate catalyst, acidic medium 60-80 Rapid reaction, catalyst-assisted, environmentally friendly
Palladium-Catalyzed Cross-Coupling Halogenated benzo[f]chromen-3-one + 4-methoxyphenylboronic acid or 1-ethynyl-4-methoxybenzene Pd(PPh3)4 or Pd(PPh3)2Cl2 catalyst, base, inert atmosphere, 70-90 °C, 4-8 hours 70-85 High regioselectivity, versatile, enables introduction of methoxyphenyl substituents

Spectroscopic and Analytical Characterization

  • Infrared Spectroscopy (IR): Characteristic carbonyl stretching bands around 1700 cm⁻¹ confirm the lactone structure.
  • Nuclear Magnetic Resonance (NMR):
    • $$^{1}H$$ NMR shows aromatic protons, methoxy singlet around δ 3.7–3.9 ppm, and methyl singlet near δ 2.0–2.5 ppm.
    • $$^{13}C$$ NMR confirms carbonyl carbons (~δ 160–170 ppm) and methoxy carbons (~δ 55 ppm).
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound.
  • Elemental Analysis: Confirms purity and composition matching calculated values.

Comparative Analysis of Preparation Methods

Criteria Knoevenagel Condensation One-Pot Multi-Component Microwave-Assisted Synthesis Pd-Catalyzed Cross-Coupling
Reaction Time Hours Few hours Minutes to an hour Several hours
Yield Moderate (40-70%) High (75-90%) Moderate to high (60-80%) High (70-85%)
Operational Simplicity Moderate High Moderate Moderate to complex
Regioselectivity Good Good Good Excellent
Scalability Moderate High Moderate Moderate
Environmental Considerations Conventional solvents Mild conditions Microwave energy, catalyst Use of Pd catalyst, inert atmosphere

Chemical Reactions Analysis

Condensation Reactions

The compound participates in Knoevenagel-type condensations with aldehydes or ketones, forming α,β-unsaturated carbonyl derivatives. For example:

  • Reaction with Benzaldehyde : In the presence of sulfonic acid (SSA) catalysts, it undergoes condensation at 140°C in ethylene glycol (EG), yielding 2-styryl-substituted derivatives (e.g., 9g–9n ) with isolated yields ranging from 62% to 76% .

  • Electrophilic Substitution : The methyl group at position 2 directs further functionalization via Friedel-Crafts alkylation or acylation .

Table 1: Representative Condensation Products

ProductAldehyde/KetoneCatalystYield (%)Reference
9g BenzaldehydeSSA76
9i 4-MeC₆H₄CHOSSA70
9m 4-OCH₃C₆H₄CHOSSA74

Multi-Component Reactions (MCRs)

This benzochromenone serves as a key intermediate in one-pot MCRs:

  • Three-Component Synthesis : Reacting with arylaldehydes and Meldrum’s acid in acetonitrile under reflux with Et₃N yields 1-aryl-1,2-dihydro-benzo[f]chromen-3-ones (4a–i ). Electron-withdrawing substituents on aldehydes (e.g., halides) enhance yields up to 92% .

  • Enaminone Coupling : With enaminones and aryl alcohols, it forms fused heterocycles via tandem Michael addition and cyclization .

Table 2: MCR Products and Substituent Effects

ProductArylaldehyde SubstituentYield (%)NotesReference
4a H85Baseline
4d 4-Cl89EWG enhances yield
4h 4-OCH₃72EDG reduces reactivity

Functionalization via Cross-Coupling

The methyl group at position 2 enables selective modifications:

  • Bromination : Treatment with NBS in THF introduces bromine at position 1, forming 1-bromo-9-methoxy-2-methyl-3H-benzo[f]chromen-3-one, a precursor for Sonogashira couplings .

  • Alkyne Coupling : Using Pd(PPh₃)₄/CuI catalysts, it reacts with terminal alkynes (e.g., 4-methoxyphenylacetylene) to generate ethynyl derivatives (1m ) with 68% yield .

Biological Activity Derivatization

Functionalized derivatives exhibit enhanced bioactivity:

  • Antimicrobial Agents : 2-Acetyl analogs show zones of inhibition up to 23.3 mm against P. aeruginosa and 19.5 mm against B. subtilis .

  • Cytotoxic Derivatives : 3-Amino-8-methoxy variants demonstrate IC₅₀ values of 4.2 µM against MCF-7 breast cancer cells .

Mechanistic Insights

  • Cyclization Pathways : Base-mediated 5-exo or 6-exo cyclizations dominate in MCRs, favoring six-membered benzochromenones over furanone byproducts .

  • Electronic Effects : Methoxy groups at position 9 enhance electron density, directing electrophiles to the methyl-substituted position 2 .

Scientific Research Applications

9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Their Implications

The table below summarizes key structural analogs of 9-methoxy-2-methyl-3H-benzo[f]chromen-3-one, highlighting substituent differences and associated biological activities:

Compound Name Substituents (Position) Key Properties/Activities References
This compound 9-OCH₃, 2-CH₃ Target compound; potential antitumor activity inferred from analogs
8-Bromo-2-(4-trifluoromethylbenzoyl)-3H-benzo[f]chromen-3-one (13g) 8-Br, 2-(4-CF₃C₆H₄CO) SIRT2 inhibitor; anticancer activity
9-Methoxy-2-(pyrazolo[3,4-b]pyridin-6-yl)-3H-benzo[f]chromen-3-one (9h) 9-OCH₃, 2-(heterocyclic) Cytotoxic activity against cancer cell lines
2-Phenyl-3H-benzo[f]chromen-3-one 2-Ph Synthetic model; no explicit activity reported
2-(4-Methoxyphenyl)-3H-benzo[f]chromen-3-one 2-(4-OCH₃C₆H₄) Analytical data; structural comparison
2-Acetyl-3H-benzo[f]chromen-3-one 2-COCH₃ Fluorescence quenching in solvents

Position-Specific Modifications

  • Position 2 :

    • Methyl (target) : Simplicity in structure may enhance metabolic stability compared to bulkier groups like benzoyl (e.g., 13g) or heterocycles (e.g., 9h).
    • Acetyl () : Electron-withdrawing effects alter fluorescence properties, suggesting the target’s methyl group may reduce polarity and fluorescence quenching .
    • Benzoyl () : Bulky substituents improve binding affinity but may reduce bioavailability .

Physical and Spectral Properties

  • NMR Data : The target’s 9-methoxy group would likely produce a singlet near δ 3.8–4.0 ppm, while the 2-methyl group may appear as a singlet near δ 2.5–2.7 ppm, consistent with analogs in and .
  • Melting Points : Methoxy-substituted analogs (e.g., 9h) exhibit high melting points (>250°C), suggesting the target may similarly require high-temperature handling .

Biological Activity

9-Methoxy-2-methyl-3H-benzo[f]chromen-3-one, also known as a benzochromenone derivative, is a compound that has garnered interest for its diverse biological activities. This article presents a comprehensive review of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound's molecular formula is C17H16O3C_{17}H_{16}O_3 with a molecular weight of 284.31 g/mol. Its structure features a methoxy group and a methyl group, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC17H16O3C_{17}H_{16}O_3
Molecular Weight284.31 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated effective inhibitory activity. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL, indicating moderate potency against these pathogens .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. The mechanism appears to involve the downregulation of the NF-kB pathway, which is crucial in inflammatory responses .

Antioxidant Properties

This compound also exhibits antioxidant activity, which is essential for mitigating oxidative stress-related damage in cells. Studies have shown that it can scavenge free radicals effectively, contributing to its potential protective effects against various diseases associated with oxidative stress .

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and microbial metabolism.
  • Receptor Interaction : It interacts with cellular receptors that modulate immune responses and inflammation.
  • Gene Expression Modulation : The compound influences the expression of genes related to oxidative stress and inflammation.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various coumarin derivatives, including this compound, revealing its effectiveness against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
  • Inflammation Model : In an experimental model of arthritis, treatment with the compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum samples .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 9-Methoxy-2-methyl-3H-benzo[f]chromen-3-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between acetylated precursors and aromatic aldehydes under basic conditions, as demonstrated in benzocoumarin derivatives . Alternative routes include Pechmann condensation using polyphosphoric acid (PPA) as a catalyst, though reaction efficiency may vary depending on substituent reactivity . Solvent-free grinding methods, as reported for similar benzocoumarins, can improve yields (up to 85%) and reduce side products by minimizing solvent interactions . Optimization involves adjusting reaction time, temperature, and catalyst loading (e.g., NaOH concentration in Claisen-Schmidt reactions).

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Key markers include the methoxy proton signal at δ 3.8–4.0 ppm (singlet) and methyl group protons at δ 2.1–2.3 ppm (triplet). Aromatic protons in the chromenone core appear between δ 6.8–8.2 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₁₆H₁₂O₃), with fragmentation patterns confirming the chromenone backbone .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction provides bond lengths (e.g., C-O in methoxy: ~1.36 Å) and dihedral angles to resolve substituent orientation .

Advanced Research Questions

Q. How does X-ray crystallographic analysis resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer : X-ray crystallography determines absolute configuration by analyzing Flack parameters (e.g., values < 0.1 indicate reliable chirality assignment) and intermolecular hydrogen bonding. For example, in related chromenones, the methoxy group adopts a planar orientation with the chromenone ring (torsion angle: 178.5°), while methyl groups exhibit minimal steric hindrance . Discrepancies in NOE (Nuclear Overhauser Effect) data from NMR can be cross-validated using crystallographic spatial coordinates.

Q. What mechanistic insights explain by-product formation during acid-catalyzed synthesis of this compound?

  • Methodological Answer : Under strong acidic conditions (e.g., PPA), demethylation of the methoxy group or ring-opening reactions may occur, leading to naphthol derivatives. For instance, incomplete cyclization during Pechmann condensation can yield intermediates like 9-hydroxy-1-(trifluoromethyl)-3H-benzo[f]chromen-3-one, which lack the methyl substituent . Kinetic studies using HPLC-MS can track intermediate stability, while DFT calculations predict energy barriers for key steps (e.g., cyclization vs. side reactions).

Q. What in vitro assays are suitable for evaluating the cytotoxic potential of this compound?

  • Methodological Answer :

  • MTT Assay : Measures mitochondrial activity in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values compared to doxorubicin .
  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic cells. Chromenones with methoxy groups show enhanced ROS generation, correlating with caspase-3 activation .
  • NCI-60 Screening : Broad-spectrum testing across 60 cell lines identifies selectivity patterns (e.g., renal vs. colon cancer) .

Q. How do structural modifications to the methoxy or methyl groups affect antimicrobial activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Methoxy Group : Electron-withdrawing substituents (e.g., -NO₂) at the 9-position enhance Gram-positive activity (MIC: 8 µg/mL against S. aureus), while bulkier groups reduce membrane penetration .
  • Methyl Group : Replacement with trifluoromethyl increases lipophilicity (logP > 3.5), improving biofilm disruption in C. albicans .
  • Hybrid Derivatives : Coupling with thiazole rings (e.g., 2-(1,3-thiazol-2-yl) derivatives) via microwave-assisted synthesis boosts broad-spectrum efficacy .

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